![molecular formula C16H10FNO3 B2539307 (3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione CAS No. 1379512-54-5](/img/structure/B2539307.png)
(3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules, and a fluorophenyl group, which can enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the condensation of 4-fluoroaniline with a suitable benzopyranone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can enhance the compound’s binding affinity to biological targets, making it a valuable scaffold for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The ability to modify the chemical structure allows researchers to optimize the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds that enhance colistin activity in resistant bacteria.
Uniqueness
(3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione stands out due to its unique combination of a benzopyran core and a fluorophenyl group. This structural motif provides a balance of chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug design further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQCSLZYWKIIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)
![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)
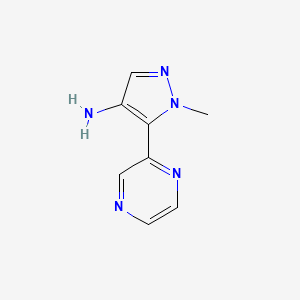
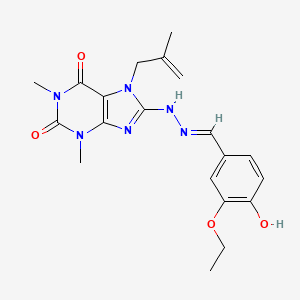
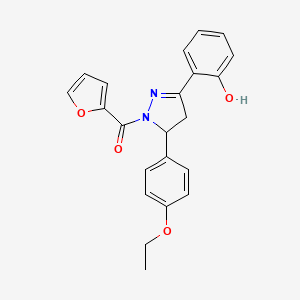
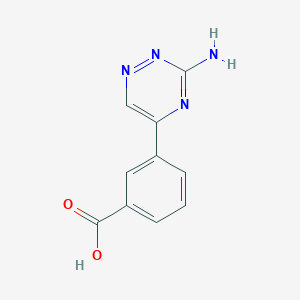
![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)
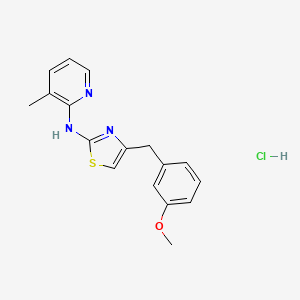
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2539247.png)
